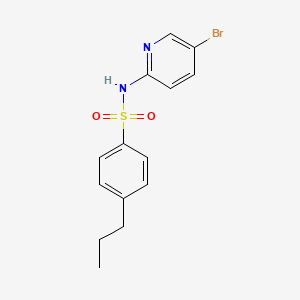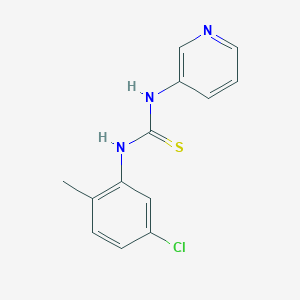
N-cyclopropyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-cyclopropyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide, also known as CPP-115, is a promising drug candidate that has gained significant attention in the field of neuroscience research. This compound belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which are known to enhance the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various neurological disorders. CPP-115 has shown potential in treating conditions such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which leads to a decrease in brain activity. This decrease in brain activity can reduce the frequency and severity of seizures and can also reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can lead to a decrease in brain activity. This decrease in brain activity can reduce the frequency and severity of seizures and can also reduce the reinforcing effects of drugs of abuse. Additionally, this compound has been shown to have anxiolytic effects, which may be useful in treating anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-cyclopropyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide in lab experiments is its ability to enhance the levels of GABA in the brain. This can be useful in studying the role of GABA in various neurological disorders. Additionally, this compound has shown potential in treating conditions such as epilepsy, addiction, and anxiety, which can be useful in studying the underlying mechanisms of these disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide. One of the significant areas of research is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for treating various neurological disorders. Furthermore, studies are needed to investigate the long-term effects of this compound on brain function and behavior. Finally, research is needed to determine the potential of this compound in treating other neurological disorders beyond epilepsy, addiction, and anxiety.
In conclusion, this compound is a promising drug candidate that has shown potential in treating various neurological disorders. Its ability to enhance the levels of GABA in the brain has made it a valuable tool in studying the role of GABA in these disorders. Further research is needed to determine the optimal dosage and administration of this compound and to investigate its potential in treating other neurological disorders.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(4-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its therapeutic potential in various neurological disorders. One of the significant applications of this compound is in the treatment of epilepsy. Studies have shown that this compound can reduce the frequency and severity of seizures by enhancing the levels of GABA in the brain. This compound has also shown potential in treating addiction by reducing the reinforcing effects of drugs of abuse. Additionally, this compound has been studied for its anxiolytic effects, which may be useful in treating anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-4-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3S/c16-13-3-1-12(2-4-13)11-18-7-9-19(10-8-18)15(20)17-14-5-6-14/h1-4,14H,5-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURHLDXGXMBWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)



![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)
![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)

![3-[(anilinocarbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4286492.png)
![2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4286495.png)